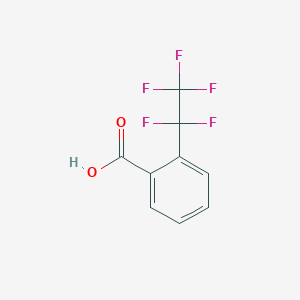

2-(Pentafluoroethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-4-2-1-3-5(6)7(15)16/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHHOWJIMXYBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Pentafluoroethyl Benzoic Acid and Its Precursors

Direct and Indirect Approaches for Perfluoroethylation of Aromatic Scaffolds

The introduction of a pentafluoroethyl group onto an aromatic ring can be achieved through various methods, broadly categorized as direct C-H functionalization or indirect methods involving pre-functionalized substrates. These approaches often utilize transition metals, radical intermediates, or nucleophilic/electrophilic reagents to facilitate the carbon-fluorine bond formation.

Transition Metal-Catalyzed Fluorination and Fluoroalkylation Strategies

Transition metal catalysis offers powerful tools for the formation of C-C and C-F bonds, enabling the synthesis of perfluoroalkylated arenes.

Palladium-catalyzed cross-coupling reactions have been successfully employed for the perfluoroalkylation of aromatic compounds. For instance, the coupling of perfluoroalkyl iodides with simple aromatic substrates can be achieved in the presence of a phosphine-ligated palladium catalyst and a base like cesium carbonate, affording perfluoroalkylated arenes in good to excellent yields. researchgate.netacs.org Mechanistic studies suggest that these reactions may not proceed through free perfluoroalkyl radicals. researchgate.net Another strategy involves a one-pot sequence starting with the iridium-catalyzed C-H borylation of an arene to form an arylboronate ester, which is then subjected to a copper-mediated perfluoroalkylation. nih.gov This method avoids the need for pre-halogenated arenes and exhibits high regioselectivity based on steric effects. nih.gov

Nickel catalysis has also emerged as a cost-effective alternative. Ligand-free nickel systems, such as [(MeCN)2Ni(C2F5)2], can effectively functionalize (hetero)arenes with perfluoroalkyl groups in the presence of an oxidant. nih.gov This approach is notable for its mild, room-temperature conditions and its applicability to the direct C(sp²)–H perfluoroalkylation without the need for photosensitizers or light. nih.gov

Copper-mediated reactions are also prevalent in perfluoroalkylation chemistry. The use of reagents like [(phen)CuRF] allows for the perfluoroalkylation of arylboronate esters, which can be generated in situ from either arenes via iridium-catalyzed borylation or from aryl bromides via palladium-catalyzed borylation. nih.gov

| Catalyst System | Substrate | Reagent | Conditions | Product | Yield |

| Pd-phosphine/Cs₂CO₃ | Aromatic substrate | Perfluoroalkyl iodide | Heat | Perfluoroalkylated arene | Good to Excellent |

| 1. [{Ir(cod)OMe}₂]/dtbpy 2. [(phen)CuC₂F₅] | Arene | B₂pin₂ | 1. 80°C 2. Room Temp | Perfluoroalkylated arene | - |

| [(MeCN)₂Ni(C₂F₅)₂]/Oxidant | (Hetero)arene | C₂F₅-Togni reagent | Room Temperature | Perfluoroalkylated (hetero)arene | Moderate to Quantitative |

| [(phen)CuC₂F₅] | Arylboronate ester | - | Room Temperature | Perfluoroalkylarene | - |

Nucleophilic and Electrophilic Fluorination Techniques Applied to Aromatic Systems

Nucleophilic and electrophilic fluorination reactions provide alternative pathways to introduce fluorine and fluoroalkyl groups onto aromatic rings.

Nucleophilic aromatic substitution (SNAr) is a key mechanism where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orglibretexts.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend in alkyl systems and highlights the importance of the leaving group's ability to activate the carbon toward nucleophilic attack. organicchemistrytutor.com For the synthesis of fluorinated benzoic acids, nucleophilic fluorination of precursors like 1-arylbenziodoxolones has been demonstrated. arkat-usa.org

Electrophilic perfluoroalkylation often involves the generation of a perfluoroalkyl radical, which exhibits electrophilic character and can add to electron-rich aromatic rings. cdnsciencepub.com Photochemical methods can be employed to generate perfluoroalkyl radicals from sources like perfluoroalkyl iodides, which then react with aromatic compounds. cdnsciencepub.com The presence of a copper(II) salt can enhance the rate of these reactions by introducing a redox chain mechanism. cdnsciencepub.com

Radical-Mediated Decarboxylative Fluoroalkylation Pathways for Benzoic Acids

Radical decarboxylation of benzoic acids offers a direct method to generate aryl radicals, which can then be trapped by a fluoroalkylating agent. However, the decarboxylative functionalization of benzoic acids is often challenging due to the high temperatures required. acs.orgresearchgate.net

A recent breakthrough involves a photoinduced, copper-catalyzed ligand-to-metal charge transfer (LMCT) strategy. acs.orgresearchgate.net This approach enables the radical decarboxylative carbometalation of benzoic acids under mild conditions (e.g., 35 °C), generating a high-valent arylcopper(III) complex that can undergo reductive elimination to form a C-F bond. acs.orgnih.gov This method has been successfully applied to the decarboxylative fluorination of a broad range of benzoic acids. acs.org

Another radical-based approach is the oxidative decarboxylation of aroylbenzoic acids using systems like Ag(I)/K₂S₂O₈ to generate aryl radicals, which can then undergo further reactions. elsevierpure.com While not a direct fluoroalkylation, this demonstrates the generation of aryl radicals from benzoic acids under radical conditions, which could potentially be intercepted by a fluoroalkyl source.

Functionalization and Derivatization of the Benzoic Acid Moiety in Fluorinated Aromatics

Once the perfluoroalkylated aromatic scaffold is in place, the benzoic acid group can be introduced or modified through various synthetic transformations.

Carboxylation and Oxidative Approaches for Aryl Carboxylic Acid Formation

The direct carboxylation of a C-H bond on a perfluoroalkylated arene is an attractive but challenging transformation. A two-step strategy combining a sterically controlled iridium-catalyzed C-H borylation with a subsequent copper-catalyzed carboxylation using CO₂ has been developed for unactivated arenes. researchgate.net This method allows for the regioselective introduction of a carboxylic acid group. researchgate.net

A more traditional approach is the oxidation of an alkyl group attached to the perfluoroalkylated benzene (B151609) ring. For instance, a precursor like 2-(pentafluoroethyl)toluene (B6292047) could be oxidized to 2-(pentafluoroethyl)benzoic acid. The oxidation of toluene (B28343) and its derivatives to benzoic acid is a well-established industrial process, often utilizing catalysts like cobalt salts in the presence of air or oxygen at elevated temperatures and pressures. google.comsci-hub.se Vanadium oxide-based catalysts have also been shown to be effective for the vapor-phase oxidation of toluene to benzoic acid. researchgate.net Platinum supported on zirconia has been used for the liquid-phase, solvent-free oxidation of toluene to benzoic acid at milder temperatures. researchgate.net

| Method | Precursor | Reagents/Catalyst | Conditions | Product |

| Borylation/Carboxylation | Perfluoroethylbenzene | 1. Ir catalyst, B₂pin₂ 2. Cu catalyst, CO₂ | - | This compound |

| Alkyl Group Oxidation | 2-(Pentafluoroethyl)toluene | Co(II) salt, O₂ | 140-200°C | This compound |

| Vapor-Phase Oxidation | 2-(Pentafluoroethyl)toluene | V₂O₅/Al₂O₃ | High Temperature | This compound |

| Liquid-Phase Oxidation | 2-(Pentafluoroethyl)toluene | Pt/ZrO₂ | 60-90°C | This compound |

Transformation of Precursors to Fluorinated Benzoic Acids

Fluorinated benzoic acids can also be prepared from other functionalized precursors. For example, a patent describes the synthesis of fluorinated benzoic acids by reacting a fluorinated aromatic compound with a strong base to effect a substitution, followed by carboxylation. Another described method involves the reduction of a fluorinated benzoic acid derivative. google.com The transformation of an aldehyde group to a carboxylic acid via oxidation is a common and efficient method. google.com Therefore, a precursor such as 2-(pentafluoroethyl)benzaldehyde (B3039792) could be readily oxidized to the corresponding benzoic acid.

Optimization Strategies for Yield and Regioselectivity in the Synthesis of this compound

The synthesis of this compound presents a significant challenge in controlling regioselectivity to favor the ortho-isomer, which is crucial for its subsequent applications. The strong electron-withdrawing nature of the pentafluoroethyl group and the directing effects of the carboxylate on the benzene ring are key factors to consider. Optimization strategies primarily revolve around directed ortho-metalation (DoM), a powerful technique for achieving site-selective functionalization of aromatic rings.

In this approach, a directing group on the benzene ring temporarily chelates to a strong organolithium base, directing deprotonation to the adjacent ortho position. For benzoic acids, the carboxylate group itself can serve as the directing group. organic-chemistry.org The choice of base, solvent, temperature, and electrophile is critical for maximizing the yield of the desired ortho-substituted product and minimizing side reactions.

Research into the synthesis of related substituted benzoic acids provides a framework for optimizing the synthesis of the title compound. For instance, in the directed ortho-metalation of 2-methoxybenzoic acid, the selection of the lithiating agent dramatically alters the regiochemical outcome. acs.org Using sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) directs metalation exclusively to the position ortho to the carboxylate group. organic-chemistry.orgacs.org Conversely, a combination of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK) reverses this selectivity. acs.org This highlights the importance of the base system in controlling the site of functionalization.

Once the ortho-lithiated intermediate is formed, it is quenched with an appropriate electrophile to introduce the pentafluoroethyl group. A common electrophile for this purpose would be pentafluoroethyl iodide (C₂F₅I). The reaction conditions for this step, such as temperature and reaction time, must be carefully controlled to ensure high conversion and prevent degradation of the intermediate or product. The steric hindrance caused by the substituent at the ortho position can influence the acidity of the benzoic acid, a phenomenon known as the ortho effect. wikipedia.org This effect causes the carboxyl group to twist out of the plane of the benzene ring, which can impact its reactivity. wikipedia.org

The following table summarizes key optimization parameters derived from studies on analogous ortho-substituted benzoic acids, which can be applied to the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Regioselective Synthesis

| Parameter | Variation | Effect on Yield and Regioselectivity | Rationale |

|---|---|---|---|

| Base | s-BuLi/TMEDA | High regioselectivity for the position ortho to the carboxylate. acs.org | TMEDA complexes with the lithium ion, increasing the basicity and directing the metalation to the most acidic proton, which is ortho to the carboxylate directing group. organic-chemistry.org |

| n-BuLi/t-BuOK | Reversal of regioselectivity, favoring other positions. acs.org | The mixed-base system alters the aggregation state and reactivity of the organolithium species, leading to different site selectivity. acs.org | |

| Temperature | -78 °C | Optimal for the stability of the lithiated intermediate. acs.org | Prevents side reactions and decomposition of the highly reactive organometallic intermediate. |

| Solvent | Tetrahydrofuran (THF) | Standard aprotic solvent that effectively solvates the organolithium reagents without reacting. acs.org | Provides a suitable medium for the low-temperature reaction. |

| Electrophile | Pentafluoroethyl iodide | Introduces the C₂F₅ group at the metalated position. | A reactive electrophilic source for the perfluoroalkyl group. The efficiency can be dependent on the nucleophilicity of the lithiated species. |

Continuous Flow and Sustainable Synthesis Considerations for Fluorinated Carboxylic Acids

The production of fluorinated carboxylic acids, including this compound, is increasingly benefiting from the adoption of continuous flow chemistry and other sustainable practices. These modern approaches offer significant advantages over traditional batch processing in terms of safety, efficiency, scalability, and environmental impact. nih.govrsc.org

Continuous flow systems, where reagents are pumped through a network of tubes and reactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This is particularly advantageous for reactions involving highly reactive or gaseous reagents, which are common in fluorination chemistry. rsc.org For example, the carboxylation of an aryl Grignard or lithiated intermediate to form the benzoic acid can be performed efficiently using a tube-in-tube gas-permeable membrane reactor that allows for a continuous, safe, and controlled supply of carbon dioxide (CO₂) gas into the reaction stream. durham.ac.uk This method improves gas-liquid mixing, enhances reaction rates, and allows for straightforward scaling by extending the operation time or adjusting flow rates. durham.ac.uk

Sustainable synthesis, or "green chemistry," aims to minimize the environmental footprint of chemical processes. This can be achieved through several strategies applicable to the synthesis of fluorinated carboxylic acids:

Catalysis: Utilizing efficient and recyclable catalysts can reduce waste and energy consumption. For instance, platinum-on-carbon catalysts have been used in the continuous flow oxidation of alcohols to carboxylic acids using hydrogen peroxide, with water as the only byproduct. rsc.org

Alternative Energy Sources: Organic electrolysis, which uses electricity to drive chemical reactions, has been successfully employed for the regioselective synthesis of various fluorine-containing aromatic carboxylic acids from CO₂ and fluorinated aromatic compounds. hokudai.ac.jp

Safer Reagents: Replacing hazardous reagents with more benign alternatives is a core principle of green chemistry. Research into deoxyfluorination reactions has led to the development of bench-stable solid reagents that can convert carboxylic acids to acyl fluorides under mild conditions, avoiding the need for more toxic and volatile additives. researchgate.netbeilstein-journals.org

The integration of continuous flow and sustainable principles offers a pathway to more economical and environmentally responsible production of complex molecules like this compound.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Carboxylic Acids

| Feature | Batch Synthesis | Continuous Flow Synthesis | Advantages of Flow Synthesis |

|---|---|---|---|

| Gas Handling | Difficult to manage high pressures; poor gas-liquid interfacial area. | Excellent gas-liquid mixing using membrane reactors; precise pressure control. durham.ac.uk | Enhanced safety and efficiency for reactions involving gases like CO₂. rsc.orgdurham.ac.uk |

| Temperature Control | Prone to hotspots and difficult to maintain uniform temperature, especially on a large scale. | Superior heat exchange due to high surface-area-to-volume ratio. nih.gov | Improved safety, selectivity, and yield by preventing thermal runaway and side reactions. |

| Scalability | Scaling up often requires significant process redesign and investment. | Scalable by running the system for longer periods ("scaling out") or by increasing flow rates. durham.ac.uk | More direct and predictable scale-up from laboratory to production. |

| Safety | Large volumes of hazardous materials are present at one time. | Small reaction volumes at any given moment significantly reduce the risk of accidents. nih.gov | Inherently safer process, especially for exothermic or high-pressure reactions. |

| Work-up | Typically involves multi-step aqueous extractions and purifications. | Can incorporate in-line purification, such as catch-and-release with polymer-supported reagents. durham.ac.uk | Reduced waste, faster purification, and potential for telescoped multi-step synthesis. acs.org |

Reactivity Profiles and Transformational Chemistry of 2 Pentafluoroethyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, enabling the synthesis of numerous derivatives through reactions such as esterification, amidation, reduction, and conversion to acyl halides and anhydrides.

Esterification and Amidation Reactions for Derivative Synthesis

Esterification: 2-(Pentafluoroethyl)benzoic acid can be converted to its corresponding esters through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This is a reversible process where the equilibrium is driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. chemguide.co.ukiajpr.com For example, the reaction with methanol and a catalytic amount of sulfuric acid would yield methyl 2-(pentafluoroethyl)benzoate.

Alternative methods for synthesizing esters from this compound include reaction with alcohols in the presence of different catalysts, such as tin(II) compounds, which can be beneficial for achieving high purity. google.com The conversion can also be achieved by first forming the more reactive acyl chloride, which then readily reacts with an alcohol in an irreversible reaction to produce the ester. libretexts.org

Amidation: The synthesis of amides from this compound is a crucial transformation for creating compounds with potential biological activity. Direct reaction of the carboxylic acid with an amine is generally difficult because the basic amine can deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. To overcome this, coupling agents or prior activation of the carboxylic acid are necessary.

A common strategy is the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl halide. preprints.org For instance, this compound can be converted to 2-(pentafluoroethyl)benzoyl chloride, which then reacts exothermically with a primary or secondary amine to yield the corresponding amide. Another approach involves the use of specialized reagents that facilitate the direct coupling of carboxylic acids and amines. researchgate.net Recent developments have also explored one-pot protocols where the carboxylic acid is converted to an acyl fluoride in situ, which then reacts with an amine to form the amide under mild conditions. researchgate.netnih.gov Iridium-catalyzed C-H amidation has also been developed for benzoic acids, offering pathways to various aniline derivatives. ibs.re.krnih.gov

Table 1: Common Derivative Synthesis Reactions

| Reaction Type | Reactants | Typical Catalyst/Reagent | Product |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol) | Concentrated H₂SO₄ | Ester (e.g., Methyl 2-(pentafluoroethyl)benzoate) |

Decarboxylation and Reduction Processes of Aromatic Carboxylic Acids

Decarboxylation: The removal of the carboxyl group from aromatic carboxylic acids, known as decarboxylation, is generally a challenging transformation that requires high temperatures. nih.gov However, the presence of fluorine substituents can influence this process. Studies on fluorinated benzoic acids have shown that decarboxylation can be achieved under specific conditions, such as hydrothermal reactions. nih.gov Recent advancements have utilized photoinduced ligand-to-metal charge transfer (LMCT) with copper catalysts to achieve decarboxylation of various benzoic acids under significantly milder conditions, even at low temperatures. nih.govorganic-chemistry.orgacs.org This radical-based approach has been successfully applied to achieve transformations like decarboxylative fluorination. organic-chemistry.orgacs.orgresearchgate.net Another method involves a protodecarboxylation under radical conditions using reagents like silver acetate and potassium persulfate. rsc.org

Reduction: The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding 2-(pentafluoroethyl)benzyl alcohol. This transformation requires strong reducing agents due to the low reactivity of the carboxyl group towards reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent capable of reducing carboxylic acids to primary alcohols.

Electrochemical methods have also been explored for the reduction of fluorinated aromatic carboxylic acids. For instance, pentafluorobenzoic acid has been selectively reduced to either 2,3,5,6-tetrafluorobenzyl alcohol or pentafluorobenzyl alcohol, demonstrating that the reaction outcome can be controlled by factors such as cathode potential and electrolyte composition. rsc.org

Formation of Acyl Halides and Anhydrides from Benzoic Acid Derivatives

Acyl Halides: Acyl halides, particularly acyl chlorides, are valuable synthetic intermediates due to their high reactivity. This compound can be readily converted to 2-(pentafluoroethyl)benzoyl chloride by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). libretexts.orglibretexts.org Oxalyl chloride ((COCl)₂) is another effective reagent for this conversion. libretexts.orglibretexts.org The formation of acyl fluorides directly from carboxylic acids has also been achieved using specialized deoxyfluorinating reagents. researchgate.netnih.gov These acyl halides serve as precursors for the synthesis of esters, amides, and for Friedel-Crafts acylation reactions. libretexts.org

Anhydrides: Symmetrical anhydrides, such as 2-(pentafluoroethyl)benzoic anhydride, can be synthesized from the corresponding carboxylic acid. A common laboratory method involves the reaction of an acyl chloride with the sodium salt of the carboxylic acid. researchgate.net Alternatively, two equivalents of the carboxylic acid can be dehydrated using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). researchgate.net Another versatile method is the reaction of the carboxylic acid with acetic anhydride. orgsyn.org More modern methods utilize reagents like triphenylphosphine/trichloroisocyanuric acid for a direct, mild conversion of carboxylic acids to their anhydrides. researchgate.net Aromatic carboxylic anhydrides are themselves useful acylating agents. tcichemicals.com

Table 2: Synthesis of Reactive Intermediates

| Product Type | Reagent | Conditions |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | Reflux, often with catalytic DMF |

| Acyl Chloride | Oxalyl chloride ((COCl)₂) | Anhydrous solvent (e.g., DCM, THF) |

| Acid Anhydride | Acetic Anhydride | Heating |

| Acid Anhydride | Acyl chloride + Carboxylate salt | Anhydrous solvent |

Aromatic Ring Reactivity and Substituent Effects of the Pentafluoroethyl Group

The reactivity of the benzene (B151609) ring in this compound is strongly influenced by the electronic properties of its two substituents: the carboxylic acid group (-COOH) and the pentafluoroethyl group (-CF₂CF₃). Both are powerful electron-withdrawing groups (EWGs).

Electrophilic Aromatic Substitution with Pentafluoroethyl Group Influence

Electron-withdrawing groups deactivate the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing its electron density, making it a weaker nucleophile. wikipedia.orglibretexts.orgmasterorganicchemistry.com The mechanism of EAS involves the attack of the aromatic π-system on an electrophile, forming a positively charged carbocation intermediate (the arenium ion). masterorganicchemistry.comuci.edu EWGs destabilize this intermediate, thus slowing down the rate-determining step of the reaction. masterorganicchemistry.com

Both the -COOH and -CF₂CF₃ groups are strongly deactivating. uci.edu Consequently, this compound will undergo EAS reactions like nitration, halogenation, and sulfonation much more slowly than benzene. Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on rings bearing such strong deactivating groups. uci.edu

In terms of regioselectivity, both substituents are meta-directors for EAS. wikipedia.orguci.edu This is because when the electrophile attacks at the ortho or para positions, one of the resonance structures of the arenium ion places the positive charge directly adjacent to the carbon bearing the electron-withdrawing group, which is highly unfavorable. Attack at the meta position avoids this destabilizing arrangement. With two meta-directing groups present, the incoming electrophile will be directed to the position that is meta to both, which in this case is the C5 position. Steric hindrance from the ortho pentafluoroethyl group would further disfavor substitution at the C3 position.

Nucleophilic Aromatic Substitution on Fluorinated Aromatic Rings

In contrast to its deactivating effect on EAS, the presence of strong electron-withdrawing groups like the pentafluoroethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). wikipedia.org This reaction is favored on electron-poor aromatic systems. wikipedia.org The SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient ring at a carbon bearing a leaving group (like a halide), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov The presence of EWGs, especially at the ortho and/or para positions to the leaving group, is crucial as they can stabilize this negative charge through resonance and/or induction. wikipedia.org

While this compound itself does not have a leaving group for a typical SₙAr reaction, its derivatives (e.g., a halogenated version like 1-chloro-2-(pentafluoroethyl)benzene) would be highly susceptible. The pentafluoroethyl group would strongly activate the ring, making the carbon atoms at the ortho and para positions highly electrophilic and thus prime targets for nucleophilic attack. mdpi.com The reaction of nucleophiles with aromatic rings containing perfluoroalkyl groups is a known strategy for synthesizing complex fluorinated molecules. mdpi.comresearchgate.net

Table 3: Summary of Substituent Effects on Aromatic Ring Reactivity

| Reaction Type | Effect of -COOH and -CF₂CF₃ Groups | Preferred Position of Attack |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivating | Meta (C5 position) |

| Nucleophilic Aromatic Substitution (SₙAr)* | Strongly Activating | Ortho/Para to Leaving Group |

\Note: SₙAr requires the presence of a suitable leaving group on the aromatic ring.*

Stability and Potential Transformations of the Pentafluoroethyl Moiety

The pentafluoroethyl group (–C₂F₅) is generally characterized by its high thermal and chemical stability, a feature attributable to the strength of the carbon-fluorine (C-F) bonds. However, under specific and often forcing conditions, this moiety can undergo transformations, primarily involving the cleavage of C-F or C-C bonds. The reactivity of the pentafluoroethyl group in this compound is influenced by the presence of the ortho-carboxylic acid group, which can affect the electronic properties and steric environment of the substituent.

One significant transformation is reductive defluorination . This process involves the cleavage of C-F bonds and their replacement with C-H bonds. While specific studies on this compound are limited, research on analogous perfluoroalkyl aromatic compounds has demonstrated that this can be achieved using metal catalysts, such as those based on cobalt complexes. The local chemical environment of the C-F bonds, including steric hindrance and the presence of activating groups, can be critical to their reactivity.

Photocatalysis represents another avenue for the transformation of perfluorinated compounds. The photocatalytic cleavage of C-F bonds in pentafluorobenzoic acid using titanium dioxide (TiO₂) under UV-C light has been reported, leading to complete defluorination. This suggests that a similar approach could potentially be applied to degrade the pentafluoroethyl group in this compound.

Furthermore, the stability of the pentafluoroethyl moiety is subject to the reaction conditions. For instance, in the context of perfluorocarboxylic acids (PFCAs), decarboxylation can precede the degradation of the perfluoroalkyl chain. This initial loss of the carboxylic acid group can lead to reactive intermediates that subsequently undergo defluorination.

The "ortho effect" is a critical consideration for this compound. The steric hindrance caused by the bulky pentafluoroethyl group at the ortho position forces the carboxylic acid group to twist out of the plane of the benzene ring. youtube.comkhanacademy.org This steric inhibition of resonance can increase the acidity of the carboxylic acid and potentially influence the reactivity of the pentafluoroethyl group itself by altering the electronic communication with the aromatic ring.

Potential transformations of the pentafluoroethyl moiety in this compound, extrapolated from studies on similar compounds, are summarized in the table below. It is important to note that these are potential pathways and the specific reactivity of this compound may vary.

| Transformation Type | Description | Potential Reagents/Conditions | Potential Products | Reference for Analogy |

|---|---|---|---|---|

| Reductive Defluorination | Stepwise or complete replacement of fluorine atoms with hydrogen. | Cobalt complex catalysts with a reducing agent (e.g., Zn). | Partially or fully hydrogenated ethylbenzoic acid derivatives. | nsf.gov |

| Photocatalytic Degradation | Cleavage of C-F bonds initiated by a photocatalyst under light irradiation. | TiO₂ or other semiconductor photocatalysts with UV or visible light. | Fluoride ions and various degradation products of the aromatic ring. | Not available in search results |

| Decarboxylation-Initiated Degradation | Loss of the carboxylic acid group can lead to a reactive intermediate that subsequently degrades. | Elevated temperatures, potentially in the presence of a base or in a polar aprotic solvent. | Pentafluoroethylbenzene and its subsequent degradation products. | yuntsg.com |

| Hydrodefluorination | Catalytic replacement of a C-F bond with a C-H bond. | Transition metal catalysts (e.g., Nickel, Rhodium, Copper) with a hydrogen source. | (Tetrafluoroethyl)benzoic acid and other partially defluorinated products. | mdpi.com |

It is crucial to emphasize that the specific conditions and outcomes for the transformation of the pentafluoroethyl moiety in this compound require dedicated experimental investigation. The interplay of the strong electron-withdrawing nature of the pentafluoroethyl group and the steric and electronic effects of the ortho-carboxylic acid group creates a unique chemical environment that will dictate its stability and reactivity profile.

Role of 2 Pentafluoroethyl Benzoic Acid As a Versatile Synthetic Building Block

Integration into Advanced Organic Synthesis and Complex Molecular Scaffolds

The presence of both a reactive carboxylic acid handle and a bulky, highly fluorinated ethyl group makes 2-(pentafluoroethyl)benzoic acid a key intermediate in the synthesis of intricate molecular architectures. The distinct electronic and steric nature of the pentafluoroethyl group can significantly influence the reactivity and conformation of the resulting molecules.

This compound is a key starting material for generating a variety of polyfluorinated aromatic compounds. The carboxylic acid group can be readily converted into other functional groups or removed entirely, leaving the pentafluoroethyl-substituted benzene (B151609) ring for further elaboration.

One of the primary transformations is decarboxylation, which provides a direct route to 1-pentafluoroethylbenzene. This reaction is typically achieved by heating the acid with a copper catalyst, such as copper(I) oxide in quinoline. The resulting 1-pentafluoroethylbenzene can then undergo a range of electrophilic aromatic substitution reactions. Due to the strongly deactivating and meta-directing nature of the C2F5 group, these substitutions, such as nitration or halogenation, will predominantly occur at the meta-position.

Furthermore, the carboxylic acid can be transformed into an acyl chloride, which is a highly reactive intermediate. This acyl chloride can then participate in Friedel-Crafts acylation reactions with other aromatic compounds, leading to the formation of complex diaryl ketones. These ketones can be further modified, for instance, through reduction of the carbonyl group, to create a diverse array of polyfluorinated diarylmethane derivatives.

The strategic use of this compound allows for the introduction of the C2F5 group into aromatic systems, a moiety known to enhance metabolic stability and lipophilicity in drug candidates.

In the realm of life sciences, the structural contribution of the this compound scaffold is significant, particularly in medicinal chemistry and drug design. The pentafluoroethyl group is often incorporated into molecular frameworks to modulate their physicochemical properties. While benzoic acid and its derivatives are known to be employed as scaffolds for bioactive compounds, the introduction of the pentafluoroethyl group offers specific advantages. nih.gov

The C2F5 group is a lipophilic, electron-withdrawing substituent that can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Its steric bulk can also enforce specific conformations, which may be crucial for binding to biological targets like enzymes or receptors.

The following table summarizes the key reactions and resulting scaffolds derived from this compound for life sciences research:

| Starting Material | Reagents/Conditions | Product Scaffold | Potential Application |

| This compound | 1. SOCl2 2. Amine (R-NH2) 3. Cyclization catalyst | Pentafluoroethyl-substituted benzoxazinone | Core structure for screening libraries |

| This compound | Multi-step synthesis | Pentafluoroethyl-substituted quinolone | Antibacterial agent development |

| This compound | Amidation followed by condensation | Pentafluoroethyl-substituted pyrimido-diazepine | Kinase inhibitor development |

Application in Polymer Science and Material Chemistry Development

The unique properties of the pentafluoroethyl group make this compound an attractive monomer or additive in the development of advanced polymers and materials. Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and low surface energy.

This compound can be converted into various polymerizable monomers. For example, esterification of the carboxylic acid with a vinyl-containing alcohol would yield a vinyl benzoate (B1203000) monomer. This monomer can then be polymerized, either alone or with other monomers, to create polymers with pendant pentafluoroethylphenyl groups. These groups can impart hydrophobicity and oleophobicity to the polymer surface, making it useful for coatings and films with self-cleaning or anti-fouling properties.

Furthermore, the di-functional nature of derivatives of this compound, such as aminophenols, allows for their use in the synthesis of high-performance polymers like polyimides or polybenzoxazoles. These polymers are known for their outstanding thermal and mechanical properties and are used in demanding applications in the aerospace and electronics industries. The incorporation of the pentafluoroethyl group can further enhance their dielectric properties, making them suitable for use as low-k dielectric materials in microelectronics.

The introduction of the C2F5 group can also be used to fine-tune the refractive index of optical polymers. By carefully controlling the fluorine content, materials with specific refractive indices can be designed for applications in optical fibers and lenses.

Development of Ligands and Components for Catalytic Systems

In the field of catalysis, the electronic and steric properties of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. This compound and its derivatives can be employed as ligands or ligand precursors for various catalytic systems. The strong electron-withdrawing nature of the pentafluoroethyl group can significantly influence the electron density at the metal center, thereby modulating its catalytic activity.

For example, phosphine (B1218219) ligands containing the 2-(pentafluoroethyl)phenyl moiety can be synthesized. These ligands can be used in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. The electron-poor nature of these ligands can promote reductive elimination, which is often the rate-determining step in these catalytic cycles, leading to higher reaction rates.

Moreover, the carboxylic acid group of this compound can act as an anchoring group to immobilize catalytic complexes on solid supports. This is particularly advantageous for heterogeneous catalysis, as it allows for easy separation and recycling of the catalyst.

The steric bulk of the pentafluoroethyl group can also be exploited to create chiral ligands for asymmetric catalysis. By strategically placing the bulky C2F5 group, a chiral environment can be created around the metal center, enabling the enantioselective synthesis of chiral molecules. Bifunctional ligands have been shown to be effective in accelerating the C-H cleavage step in palladium(II)-catalyzed reactions. nih.gov

The table below provides examples of ligand types derived from this compound and their potential applications in catalysis:

| Ligand Type | Synthesis from this compound derivative | Metal Complex | Potential Catalytic Application |

| Phosphine Ligand | Conversion of a bromo-derivative to a phosphine | Palladium, Rhodium | Cross-coupling reactions, hydrogenation |

| N-Heterocyclic Carbene (NHC) Ligand | Multi-step synthesis from an amino-derivative | Ruthenium, Iridium | Olefin metathesis, transfer hydrogenation |

| Carboxylate Ligand | Direct coordination of the carboxylate group | Copper, Zinc | Lewis acid catalysis, polymerization |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹⁹F, ¹H, ¹³C) in Organofluorine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organofluorine compounds like 2-(pentafluoroethyl)benzoic acid. The presence of spin-active nuclei such as ¹⁹F, ¹H, and ¹³C allows for a comprehensive analysis of the molecular framework.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive and exhibits a wide chemical shift range, making ¹⁹F NMR an exceptionally powerful tool for analyzing fluorinated molecules. In this compound, the pentafluoroethyl group (-CF₂CF₃) gives rise to two distinct signals. The chemical shift of the CF₃ group is typically observed at a higher field (around -80 to -88 ppm) compared to the CF₂ group, which is directly attached to the aromatic ring and experiences its deshielding effects (expected around -110 to -130 ppm). These two fluorine environments will display characteristic splitting patterns due to spin-spin coupling; the CF₃ signal will appear as a triplet (due to coupling with the adjacent CF₂ group), and the CF₂ signal will appear as a quartet (due to coupling with the adjacent CF₃ group).

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the protons on the aromatic ring and the carboxylic acid. The aromatic region (typically 7.0-8.5 ppm) is expected to show a complex multiplet pattern for the four protons on the benzene (B151609) ring. libretexts.orgresearchgate.net Due to the ortho-substitution, these protons are chemically non-equivalent. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), although its position and appearance can be highly dependent on the solvent and concentration. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Distinct signals are expected for each carbon environment. The carboxylic acid carbonyl carbon (C=O) will appear significantly downfield (δ ≈ 165-175 ppm). The aromatic carbons will resonate in the typical range of 120-150 ppm, with the carbon attached to the electron-withdrawing pentafluoroethyl group (C2) and the carboxylic acid group (C1) showing distinct chemical shifts from the others. docbrown.infolibretexts.org The carbons of the pentafluoroethyl group will also be visible and will exhibit coupling with the fluorine atoms (C-F coupling), which can provide additional structural confirmation.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹⁹F | -CF₃ | ~ -84 | Triplet (t) |

| -CF₂- | ~ -115 | Quartet (q) | |

| ¹H | Aromatic | ~ 7.4 - 8.2 | Multiplet (m) |

| -COOH | > 10 | Singlet (s, broad) | |

| ¹³C | -COOH | ~ 168 | Singlet |

| C-COOH | ~ 130 | Singlet | |

| C-CF₂CF₃ | ~ 135 | Triplet (due to C-F coupling) | |

| Aromatic C-H | ~ 125 - 132 | Singlets | |

| -CF₂- | ~ 120 | Triplet of Quartets (tq) | |

| -CF₃ | ~ 118 | Quartet of Triplets (qt) |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry Approaches for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 254.11 g/mol ), electron ionization (EI) would likely be used.

The molecular ion peak ([M]⁺) would be expected at an m/z of 254. The fragmentation of benzoic acids is well-characterized and typically involves initial losses from the carboxylic acid group. docbrown.info Key expected fragmentation pathways include:

Loss of a hydroxyl radical (-OH): This would result in a prominent peak at m/z 237 ([M-17]⁺), corresponding to the formation of the 2-(pentafluoroethyl)benzoyl cation.

Loss of the carboxyl group (-COOH): This fragmentation gives rise to a peak at m/z 209 ([M-45]⁺), corresponding to the pentafluoroethylphenyl cation.

Loss of the pentafluoroethyl radical (-C₂F₅): Cleavage of the C-C bond between the aromatic ring and the ethyl group would lead to a fragment at m/z 135. This pathway is common for compounds with perfluoroalkyl substituents.

Formation of the benzoyl cation: While less direct, subsequent fragmentation could lead to ions characteristic of benzoic acid itself, such as the phenyl cation at m/z 77, although its abundance may be low. docbrown.info The presence of the electron-withdrawing fluoroalkyl group significantly influences fragmentation, often favoring cleavage at the bond adjacent to the ring. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 254 | Molecular Ion | [C₉H₅F₅O₂]⁺ |

| 237 | Loss of -OH | [C₉H₄F₅O]⁺ |

| 209 | Loss of -COOH | [C₈H₄F₅]⁺ |

| 135 | Loss of -C₂F₅ | [C₇H₅O₂]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Note: The relative intensities of these fragments would depend on the ionization conditions.

X-ray Crystallography Studies for Solid-State Structure Determination

It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. This arrangement is a hallmark of carboxylic acids and is mediated by strong hydrogen bonds between the carboxyl groups of two molecules (O-H···O).

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing benzoic acid derivatives. ekb.egsielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The mobile phase would consist of a polar solvent mixture, commonly acetonitrile or methanol and water, often with a small amount of acid (like formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group and ensure a sharp, well-defined peak. sielc.com

The purity of a sample of this compound is determined by injecting a solution of the compound into the HPLC system. The compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. The output, a chromatogram, shows peaks corresponding to each component. The purity is typically calculated from the relative area of the main peak corresponding to this compound as a percentage of the total area of all peaks detected. Method validation according to ICH guidelines would be necessary to ensure specificity, linearity, accuracy, and precision for quantitative analysis. ekb.eg

Photoelectron Spectroscopy and Electronic Structure Probing of Fluorinated Aromatic Compounds

Photoelectron spectroscopy (PES), including X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive technique used to investigate the elemental composition and electronic state of the atoms within a molecule. For this compound, XPS can provide valuable information about its electronic structure.

By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. The XPS spectrum of this compound would show distinct peaks for C 1s, O 1s, and F 1s core levels.

C 1s Spectrum: The high-resolution C 1s spectrum would be particularly informative, showing multiple resolved peaks corresponding to the different carbon environments: the carbon in the carboxylic acid group (-C OOH), the aromatic carbons, and the two different carbons in the pentafluoroethyl group (-C F₂- and -C F₃). The carbon atoms bonded to fluorine will exhibit a significant shift to higher binding energy due to the high electronegativity of fluorine.

F 1s Spectrum: The F 1s spectrum would show a strong signal. While the chemical shift between fluorine atoms in CF₂ and CF₃ groups can be small in XPS, subtle differences may be observable with high-resolution instrumentation, reflecting their distinct chemical environments.

O 1s Spectrum: The O 1s spectrum would show peaks corresponding to the two oxygen atoms of the carboxylic acid group (C=O and -O H), which may or may not be resolved into two distinct components.

Analysis of these binding energies provides direct insight into the charge distribution within the molecule and confirms the presence of the various functional groups. uni-frankfurt.de

Table 3: Conceptual Core-Level Binding Energies (XPS) for this compound

| Element (Core Level) | Functional Group | Expected Binding Energy Range (eV) |

|---|---|---|

| C 1s | Aromatic C-H, C-C | ~ 284.8 - 285.5 |

| -C OOH | ~ 288.5 - 289.5 | |

| -C F₂- | ~ 291 - 293 | |

| -C F₃ | ~ 293 - 295 | |

| O 1s | C=O , -O H | ~ 532 - 534 |

| F 1s | -CF ₂, -CF ₃ | ~ 688 - 690 |

Note: These are representative binding energy ranges. Actual values can be influenced by instrument calibration and sample charging.

Computational and Theoretical Studies on 2 Pentafluoroethyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure, Acidity, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 2-(pentafluoroethyl)benzoic acid. niscpr.res.innih.gov These methods allow for the optimization of molecular geometry and the calculation of various electronic descriptors that govern the molecule's behavior.

Electronic Structure: The electronic structure of this compound is significantly influenced by the strong electron-withdrawing nature of the pentafluoroethyl group (-C2F5). This group exerts a powerful negative inductive effect (-I) on the benzene (B151609) ring, which in turn affects the electron distribution across the entire molecule. libretexts.org Quantum chemical calculations would likely reveal a lower electron density on the aromatic ring compared to benzoic acid, particularly at the ortho and para positions relative to the pentafluoroethyl group. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. niscpr.res.in For this compound, the HOMO-LUMO energy gap is expected to be relatively large, suggesting high kinetic stability. niscpr.res.in

Reactivity: The reactivity of this compound in various chemical reactions can be predicted using computational methods. The electron-deficient nature of the aromatic ring, due to the -C2F5 group, would render it less susceptible to electrophilic aromatic substitution reactions compared to benzoic acid. pharmaguideline.com Conversely, the ring would be more activated towards nucleophilic aromatic substitution, should a suitable leaving group be present. Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface, would likely show a region of high positive potential around the carboxylic proton, confirming its acidic nature, and a generally electron-poor aromatic ring. niscpr.res.in

Table 1: Predicted Electronic Properties and Acidity Compared to Benzoic Acid

| Property | Benzoic Acid (Reference) | This compound (Predicted) | Rationale for Prediction |

|---|---|---|---|

| HOMO-LUMO Gap | ~7.5 eV | Expected to be similar or slightly larger | The -C2F5 group's effect on frontier orbitals is complex, but high stability is anticipated. |

| pKa | 4.2 | < 4.2 | Strong -I effect of the -C2F5 group stabilizes the carboxylate anion. libretexts.orgnih.gov |

| Reactivity towards Electrophiles | Moderate | Low | Deactivation of the aromatic ring by the electron-withdrawing -C2F5 group. pharmaguideline.com |

Note: The values for this compound are illustrative predictions based on theoretical principles and data for analogous compounds.

Molecular Modeling and Conformational Analysis of Fluorinated Carboxylic Acids

The three-dimensional structure and conformational preferences of this compound are critical to its properties and interactions. Molecular modeling techniques, from simple molecular mechanics to high-level quantum chemical calculations, can be used to explore the molecule's potential energy surface. nih.govucl.ac.uk

For ortho-substituted benzoic acids, a key conformational feature is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. nih.gov Steric hindrance between the ortho-substituent and the carboxylic acid group often forces the latter out of the plane of the aromatic ring. In the case of this compound, the bulky -C2F5 group would likely induce a significant twist of the carboxylic acid group. This is a well-documented phenomenon in ortho-substituted benzoic acids, often referred to as the "ortho effect." quora.com

Computational studies on similar molecules, such as 2-fluorobenzoic acid, have identified multiple stable conformers. nih.gov These conformers differ in the orientation of the O-H bond of the carboxylic acid group (cis and trans conformers). For this compound, it is expected that the cis conformer, where the hydroxyl proton is oriented away from the ortho-substituent, would be the most stable. The presence of the bulky and highly electronegative -C2F5 group might also lead to specific intramolecular interactions, such as weak hydrogen bonds or other non-covalent interactions between the fluorine atoms and the carboxylic acid group, which would further influence the conformational landscape. nih.gov

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can aid in the experimental characterization of molecules. ucl.ac.uk For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. ucl.ac.uk Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various C-F stretching modes from the pentafluoroethyl group. The position of the O-H and C=O stretching frequencies can be sensitive to the formation of intermolecular hydrogen bonds, which are common in carboxylic acids (dimer formation). ucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with good accuracy. The ¹⁹F NMR spectrum would be particularly characteristic, showing signals corresponding to the CF3 and CF2 groups of the pentafluoroethyl substituent. The chemical shifts would be influenced by the electronic environment and through-space interactions within the molecule.

Reaction Pathways: Theoretical calculations can be employed to map out the potential energy surfaces of chemical reactions involving this compound. This can provide insights into reaction mechanisms, transition state structures, and activation energies. For instance, the mechanism of its esterification or amidation could be elucidated, providing valuable information for synthetic applications.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

|---|

| IR Spectroscopy | - O-H stretch (~3000 cm⁻¹, broad due to H-bonding)

Note: The predicted spectroscopic data are general expectations and would require specific calculations for precise values.

Investigation of Fluorine Effects on Molecular Properties and Intermolecular Interactions

The presence of five fluorine atoms in the ortho-pentafluoroethyl group has profound effects on the molecular properties and intermolecular interactions of this compound. niscpr.res.in

Molecular Properties: As previously discussed, the high electronegativity of fluorine leads to a strong inductive electron withdrawal, which increases the acidity of the carboxylic acid. libretexts.org The fluorine atoms also contribute to the molecule's lipophilicity. The hydrophobic nature of the perfluoroalkyl chain can influence the molecule's solubility and partitioning behavior in different solvent systems.

Intermolecular Interactions: Carboxylic acids are well-known to form strong intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers in the solid state and in nonpolar solvents. mdpi.com It is highly probable that this compound also forms such dimers. Beyond these primary hydrogen bonds, other weaker intermolecular interactions are also expected. The highly polarized C-F bonds of the pentafluoroethyl group can participate in dipole-dipole interactions and potentially halogen bonding, where the fluorine atom acts as a halogen bond acceptor. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these various intermolecular contacts in the crystalline state. niscpr.res.in The packing of these molecules in a crystal lattice will be a balance between the strong hydrogen bonding of the carboxylic acid groups and the steric and electrostatic interactions of the bulky, electron-rich pentafluoroethyl groups. researchgate.net These interactions can also include π-π stacking of the aromatic rings, although this might be influenced by the steric bulk of the ortho-substituent. niscpr.res.in

Future Research Trajectories and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes to Fluorinated Aromatic Carboxylic Acids

The synthesis of fluorinated organic compounds, including fluorinated aromatic carboxylic acids, is crucial for the development of pharmaceuticals, agrochemicals, and high-performance materials. hokudai.ac.jp However, traditional methods can be expensive and limited, creating a high demand for new research and development in this area. hokudai.ac.jp The focus of future research is on creating more efficient, selective, and environmentally benign synthetic pathways.

Key areas of development include:

Organic Electrolysis: Researchers have successfully synthesized various fluorine-containing aromatic carboxylic acids from readily available fluorinated aromatic compounds and carbon dioxide using organic electrolysis. hokudai.ac.jp This method has demonstrated good yields and allows for the regioselective synthesis of new compounds that are difficult to produce via conventional means. hokudai.ac.jp

Direct C–H Fluorination: A significant advancement is the development of protocols for the direct conversion of inert carbon-hydrogen (C–H) bonds into carbon-fluorine (C–F) bonds. chemrxiv.org For instance, a method for the β-C(sp³)–H fluorination of free carboxylic acids has been established, which avoids the need for pre-installed reactive handles or exogenous directing groups. chemrxiv.org Such strategies are of high interest as they streamline synthetic sequences.

Decarboxylative Strategies: Decarboxylative fluorination, where a carboxylic acid group is replaced with a fluorine atom, is another promising route. nih.govorganic-chemistry.org An Ag-catalyzed decarboxylative fluorination of malonic acid derivatives provides a pathway to α-fluorocarboxylic acids, showcasing tunable chemoselectivity with readily available starting materials. organic-chemistry.org This radical-based process is particularly applicable to sp³-enriched, saturated ring systems. nih.gov

These innovative approaches represent a move towards more sustainable and versatile methods for producing a wide array of fluorinated aromatic carboxylic acids, including derivatives of 2-(Pentafluoroethyl)benzoic acid.

| Synthetic Strategy | Description | Key Advantages |

| Organic Electrolysis | Uses electricity to drive the carboxylation of fluorine-containing aromatic compounds with CO₂. hokudai.ac.jp | Good yields, high regioselectivity, utilizes readily available starting materials. hokudai.ac.jp |

| Direct C–H Fluorination | Involves the direct conversion of a C–H bond to a C–F bond, often using transition-metal catalysis. chemrxiv.org | Reduces the number of synthetic steps by avoiding pre-functionalization. chemrxiv.org |

| Decarboxylative Fluorination | Replaces a carboxylic acid group with a fluorine atom, often through a radical-mediated process. nih.govorganic-chemistry.org | High functional group tolerance, applicable to complex molecules. nih.gov |

Exploration of New Reactivity and Transformation Pathways for this compound

Beyond its synthesis, future research will focus on leveraging the existing functional groups of this compound to create more complex molecular architectures. The reactivity of both the carboxylic acid moiety and the fluorinated aromatic ring offers significant opportunities for novel transformations.

Transformations of the Carboxylic Acid Group: A primary pathway for derivatization is the conversion of the carboxylic acid to an acyl fluoride. Acyl fluorides are valuable synthetic intermediates that are more stable towards hydrolysis than other acyl halides but exhibit comparable electrophilicity to activated esters. researchgate.net Convenient and highly efficient methods have been developed for this transformation using bench-stable solid reagents, avoiding the need for toxic or volatile additives. researchgate.netacs.org These acyl fluorides can then be used in a variety of acylation reactions.

Directed Functionalization of the Aromatic Ring: The carboxylic acid group can act as a directing group for further substitution on the aromatic ring. Directed ortho-lithiation of unprotected benzoic acids allows for the introduction of various electrophiles at the position adjacent to the carboxyl group. rsc.org This methodology provides a route to contiguously tri- and tetra-substituted benzoic acid derivatives, enabling precise control over the molecular structure. rsc.org Applying such strategies to this compound could allow for the introduction of additional functional groups, further expanding its utility as a building block.

| Transformation Pathway | Reagents/Conditions | Potential Products |

| Acyl Fluoride Formation | Direct reaction with a bench-stable reagent like (Me₄N)SCF₃ at room temperature. researchgate.netacs.org | 2-(Pentafluoroethyl)benzoyl fluoride |

| Directed ortho-Lithiation | Strong base (e.g., BuLi–TMEDA) followed by reaction with an electrophile (e.g., methyl iodide). rsc.org | Substituted this compound derivatives |

Innovative Applications in Emerging Fields Utilizing Fluorinated Building Blocks (Excluding Prohibited Areas)

The incorporation of fluorine atoms or fluorinated alkyl groups, such as the pentafluoroethyl group, into organic molecules modulates their physical and chemical properties, including thermal stability, lipophilicity, and reactivity. sigmaaldrich.com These unique characteristics make fluorinated building blocks like this compound highly desirable for applications in materials science, agrochemistry, and electronics.

Materials Science: Fluorinated compounds are fundamental to the production of advanced materials. Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are known for their exceptional chemical resistance and thermal stability, leading to their use as non-stick coatings and lubricants. sigmaaldrich.comalfa-chemistry.com The introduction of building blocks containing perfluoroalkyl chains can be used to design new polymers and materials with tailored properties for specialized applications.

Agrochemicals: A significant portion of licensed herbicides and pesticides incorporate fluorine. sigmaaldrich.com The presence of fluorinated groups can enhance the biological activity and stability of these molecules. ossila.com Research into new fluorinated building blocks is driven by the need to develop more effective and selective agrochemicals.

Electronics and Energy: Fluorinated compounds are critical in the electronics industry. They are used as etchants in the manufacturing of microchips and are essential components of liquid crystal materials used in displays. alfa-chemistry.com Furthermore, related compounds like benzoic acid have been used as additives to improve the efficiency and stability of perovskite solar cells by passivating defects and inhibiting ion migration. rsc.org This suggests potential applications for specialized fluorinated benzoic acids in the development of next-generation energy technologies.

| Field | Application | Benefit of Fluorination |

| Materials Science | Production of fluoropolymers (e.g., PTFE). sigmaaldrich.comalfa-chemistry.com | Enhanced thermal stability, chemical inertness, non-stick properties. sigmaaldrich.comalfa-chemistry.com |

| Agrochemistry | Synthesis of herbicides, insecticides, and fungicides. sigmaaldrich.comossila.com | Increased biological activity and metabolic stability. ossila.com |

| Electronics & Energy | Liquid crystal displays, microchip etching, additives in solar cells. alfa-chemistry.comrsc.org | Unique electronic properties, improved device performance and stability. alfa-chemistry.comrsc.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Pentafluoroethyl)benzoic acid with high purity?

- Methodological Answer : The synthesis of fluorinated benzoic acids often involves electrophilic substitution or coupling reactions. For example, the introduction of a pentafluoroethyl group to a benzoic acid precursor can be achieved via cross-coupling reactions using palladium catalysts under anhydrous conditions . Purification typically employs recrystallization using polar aprotic solvents (e.g., acetonitrile) to isolate the product with >95% purity, as demonstrated in analogous fluorinated benzoic acid syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming the presence and position of fluorine atoms. Chemical shifts for pentafluoroethyl groups typically appear between -70 to -85 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) using electron ionization (EI) or electrospray ionization (ESI) can verify molecular weight and fragmentation patterns, as seen in NIST data for fluorinated analogs .

- Infrared (IR) Spectroscopy : Strong absorption bands near 1700 cm confirm the carboxylic acid group, while C-F stretches appear at 1100–1250 cm .

Q. How should researchers handle this compound to ensure safety in the laboratory?

- Methodological Answer : Based on MSDS guidelines for structurally similar benzoic acids:

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact .

- Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the pentafluoroethyl group .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluoroethyl group influence the acidity and reactivity of this compound?

- Methodological Answer : The pentafluoroethyl group significantly lowers the pK of the carboxylic acid (estimated pK ~1.5–2.0) compared to unsubstituted benzoic acid (pK 4.2) due to inductive effects. This enhances its reactivity in nucleophilic acyl substitution reactions, as observed in fluorinated analogs . Computational studies (e.g., DFT) can quantify electronic effects by analyzing partial charges and frontier molecular orbitals .

Q. What are the metabolic pathways and potential toxicological implications of this compound in biological systems?

- Methodological Answer : Fluorinated benzoic acids often undergo phase I metabolism (hydroxylation) and phase II conjugation (glucuronidation). In vitro assays using hepatic microsomes can identify primary metabolites, while LC-MS/MS quantifies bioaccumulation potential. Toxicity screening (e.g., Ames test) is recommended due to the persistence of perfluorinated compounds in ecosystems .

Q. What strategies can resolve crystallographic challenges when determining the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL software is optimal. Fluorine atoms cause strong anomalous scattering, requiring high-resolution data (≤1.0 Å). Twinning or disorder in the pentafluoroethyl group may necessitate using the SQUEEZE algorithm to model solvent-accessible voids .

Q. How does this compound interact with biological targets such as carbonic anhydrase?

- Methodological Answer : Fluorinated benzoic acids are known inhibitors of carbonic anhydrase isoforms. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding affinity (K). Molecular docking studies (e.g., AutoDock Vina) should account for fluorine’s electronegativity and hydrophobic interactions in the enzyme active site .

Data Contradictions and Resolution

- Synthesis Routes : describes a 4-(pentafluoroethyl) isomer, while the target compound is the 2-isomer. Structural isomerism necessitates tailored synthetic routes, such as directed ortho-metalation for regioselective functionalization .

- Toxicity Data : While highlights environmental persistence of perfluorinated compounds, suggests rapid metabolic clearance for some derivatives. Context-specific assays (e.g., soil half-life vs. hepatic clearance) are critical for accurate risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.